molecular formula C19H24N2O5S3 B3008991 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-26-4

8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3008991
CAS No.: 898453-26-4
M. Wt: 456.59
InChI Key: WIUGVRPLAFXFQQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with dual sulfonyl substituents. The 8-position is substituted with a 2,5-dimethylphenylsulfonyl group, while the 4-position features a thiophen-2-ylsulfonyl moiety.

Properties

IUPAC Name

8-(2,5-dimethylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S3/c1-15-5-6-16(2)17(14-15)28(22,23)20-9-7-19(8-10-20)21(11-12-26-19)29(24,25)18-4-3-13-27-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGVRPLAFXFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium for coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure of this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that spiro compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.

2. Neurological Disorders
The diazaspiro structure is of interest in the development of drugs for neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are crucial in treating conditions such as Alzheimer's disease and Parkinson's disease. The specific substitution patterns on the sulfonyl groups may enhance binding affinity to relevant receptors.

3. Antimicrobial Properties
Compounds containing thiophene and sulfonyl groups have been reported to possess antimicrobial activity. This compound's potential as an antibacterial or antifungal agent could be explored further, particularly against resistant strains of pathogens.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could improve charge transport properties and device efficiency.

2. Catalysis
The presence of multiple functional groups allows this compound to act as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize certain intermediates could lead to more efficient synthetic pathways in organic chemistry.

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of spiro compounds, researchers synthesized a series of derivatives based on the diazaspiro framework. The results indicated that specific modifications enhanced cytotoxicity against breast cancer cell lines, suggesting that 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane could be a lead compound for further development.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of sulfonyl-containing compounds demonstrated that derivatives similar to this compound could reduce oxidative stress in neuronal cells. This study highlights the potential for developing therapeutic agents targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the spirocyclic structure may enhance binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name Substituent at 4-Position Substituent at 8-Position Molecular Formula Molecular Weight Source
8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Mesitylsulfonyl (2,4,6-trimethylphenyl) 2,5-Dimethylphenylsulfonyl C₂₄H₃₂N₂O₅S₂ 492.649
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Phenylsulfonyl Unsubstituted C₁₃H₁₈N₂O₃S 282.36
Target Compound: 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl 2,5-Dimethylphenylsulfonyl C₂₁H₂₅N₂O₅S₃ ~481.6 (inferred) N/A
Key Observations:

Substituent Bulk and Solubility: The mesitylsulfonyl group (2,4,6-trimethylphenyl) in increases hydrophobicity compared to the thiophen-2-ylsulfonyl group, which may reduce aqueous solubility but enhance membrane permeability.

Electronic Effects :

  • Thiophene’s electron-deficient nature (due to sulfur’s electronegativity) may alter the sulfonyl group’s electron-withdrawing capacity, influencing reactivity or binding affinity .

Molecular Weight and Drug-Likeness :

  • The target compound’s inferred molecular weight (~481.6) aligns with Lipinski’s rule of five (≤500 Da), suggesting favorable pharmacokinetic properties compared to the mesityl analog (492.6 Da) .

Biological Activity

The compound 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that falls within the category of diazaspiro compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antihypertensive, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H18N2O2S3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}_3

This structure includes:

  • Sulfonyl groups : Contributing to its reactivity and interaction with biological targets.
  • Thiophene ring : Known for its role in enhancing pharmacological properties.
  • Diazaspiro framework : Imparts unique steric and electronic characteristics.

Biological Activity Overview

The biological activity of diazaspiro compounds has been extensively studied, particularly their effects on various physiological systems. The following sections summarize key findings related to the specific compound .

Antihypertensive Activity

Research has indicated that compounds similar to this compound exhibit significant antihypertensive effects. A study focusing on related diazaspiro derivatives demonstrated that these compounds act as alpha-adrenoceptor antagonists, effectively lowering blood pressure in hypertensive models such as spontaneously hypertensive rats (SHR) .

CompoundMechanism of ActionBlood Pressure Effect
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decaneAlpha 1-adrenoceptor antagonistSignificant reduction in SHR
3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decaneMixed alpha and beta blockerLowered blood pressure with minimal orthostatic hypotension risk

Anti-inflammatory Activity

In addition to antihypertensive properties, diazaspiro compounds have shown anti-inflammatory effects. The incorporation of sulfonyl groups enhances their ability to modulate inflammatory pathways. Studies have suggested that these compounds may inhibit pro-inflammatory cytokines and reduce edema in animal models .

Anticancer Activity

Emerging research indicates potential anticancer properties of similar diazaspiro compounds. For instance, some derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in cancer progression through the regulation of fatty acid metabolism . The inhibition of sEH has been linked to reduced tumor growth in preclinical studies.

Case Studies and Experimental Findings

Several studies have explored the biological activity of structurally related compounds:

  • Synthesis and Evaluation : A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decanes were synthesized and evaluated for their antihypertensive activity. The most active derivatives were those substituted at the 4-position .
  • In Vivo Studies : In vivo experiments demonstrated that certain diazaspiro derivatives significantly reduced mean arterial pressure in SHRs without causing adverse effects like orthostatic hypotension .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that these compounds bind effectively to target receptors involved in hypertension and inflammation, suggesting a mechanism for their biological effects .

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